硫化钠九水合物

描述

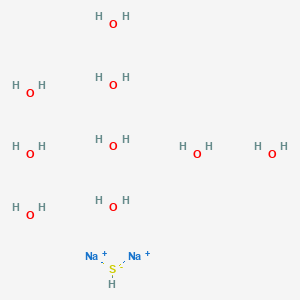

Sodium sulfide nonahydrate is a chemical compound with the formula Na₂S·9H₂O. It is a white to yellow hygroscopic solid that is highly soluble in water and has a strong, unpleasant odor. This compound is commonly used in various industrial processes and scientific research due to its unique chemical properties .

科学研究应用

热化学储热

硫化钠九水合物因其在热化学储热 (TCS) 系统中的潜力而被研究。这些系统对于管理建筑一体化可再生能源技术至关重要,尤其是在低碳和零碳建筑中。 该化合物的高能量密度和吸湿性使其成为 TCS 的极佳候选者,它可以通过可逆的水合-脱水反应储存热能 .

神经退行性疾病研究

在医学研究领域,硫化钠九水合物用作硫化氢 (H2S) 的来源,用于研究 H2S 对淀粉样蛋白纤维的影响。这些纤维与阿尔茨海默病和帕金森病等神经退行性疾病有关。 了解 H2S 与淀粉样蛋白纤维之间的相互作用可能导致新的治疗方法 .

废水处理

硫化钠九水合物用于制备硫化物标准品,用于对原始废水样品中硫化物的定量分析。 这种分析对于有效监测和处理废水至关重要,确保环境安全和符合监管标准 .

化学合成中的催化作用

该化合物用作合成硫代酰胺的催化剂,硫代酰胺在各种化学工业中具有价值。 硫代酰胺用于制药、农用化学品和有机材料,使硫化钠九水合物成为其生产中的关键试剂 .

量子点生产

硫化钠九水合物是制备硫化镉量子点的前体材料。由于其独特的光学性质,这些量子点在电子学、光子学和生物医学成像中都有应用。 控制这些量子点的大小和形状对于其功能至关重要 .

纸浆和造纸行业

在纸浆和造纸行业,硫化钠九水合物用于硫酸盐法制浆工艺。它有助于分解木质素和分离纤维,这是造纸过程中的关键步骤。 它在该行业中的作用对于造纸的质量和效率具有重要意义 .

染料和着色剂生产

该化合物在颜料和染料的生产中得到应用。 其还原性质在各种染色过程中得到利用,有助于在纺织品和其他材料中生产鲜艳且稳定的颜色 .

纳米材料合成

最后,硫化钠九水合物以痕量用于快速合成小型银纳米立方体。 该过程涉及介导多元醇还原,所得纳米立方体在催化、电子学和抗菌剂方面具有潜在应用 .

作用机制

Target of Action

Sodium sulfide nonahydrate, also known as disodium sulfanide nonahydrate, is a chemical compound with the formula Na2S·9H2O . It is used in various industries, including the pulp and paper industry, water treatment, textile industry, and various chemical manufacturing processes .

Mode of Action

Sodium sulfide nonahydrate releases hydrogen sulfide (H2S) when in contact with moist air . H2S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties . Sodium sulfide nonahydrate has been shown to have some cardioprotective role against cardiac ischemia or reperfusion injury, as well as protect lungs against ventilator-induced lung injury .

Biochemical Pathways

It is known that sulfur metabolism plays a crucial role in various biological processes Sodium sulfide nonahydrate, as a source of sulfide, may influence these processes

Pharmacokinetics

It is known that sodium sulfide nonahydrate is highly soluble in water , which could potentially influence its bioavailability

Result of Action

It is known that sodium sulfide nonahydrate releases hydrogen sulfide (h2s) when in contact with moist air . H2S has been shown to exhibit anti-inflammatory and antiapoptotic properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium sulfide nonahydrate. For example, sodium sulfide nonahydrate releases hydrogen sulfide (H2S) when in contact with moist air . Therefore, the presence of moisture can influence the action of sodium sulfide nonahydrate. Additionally, sodium sulfide nonahydrate is highly soluble in water , which could potentially influence its bioavailability

准备方法

Synthetic Routes and Reaction Conditions: Sodium sulfide nonahydrate can be synthesized by dissolving elemental sulfur in a solution of sodium hydroxide. This reaction leads to the formation of sodium sulfide, which can then be crystallized to obtain the nonahydrate form . Another method involves heating sodium bisulfate

属性

IUPAC Name |

disodium;sulfanide;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.9H2O.H2S/h;;10*1H2/q2*+1;;;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWDWSKWUEDSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

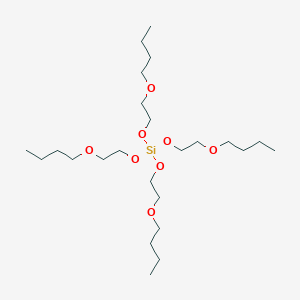

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H19Na2O9S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858820 | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313-84-4 | |

| Record name | Sodium sulfide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium sulfide nonahydrate?

A1: The molecular formula of sodium sulfide nonahydrate is Na2S·9H2O. Its molecular weight is 240.18 g/mol.

Q2: What spectroscopic techniques are used to characterize sodium sulfide nonahydrate?

A2: Several spectroscopic techniques can be employed to characterize sodium sulfide nonahydrate, including:* X-ray diffraction (XRD): Provides information about the crystal structure of the compound. []* Fourier transform infrared spectroscopy (FTIR): Identifies functional groups and their vibrational modes. [, ] * UV-Vis spectroscopy: Useful for studying the formation of nanoparticles and complexes. [, ]* Nuclear magnetic resonance (NMR): Provides detailed structural information about the compound. [, ]

Q3: Is sodium sulfide nonahydrate stable in air?

A3: Sodium sulfide nonahydrate is deliquescent, meaning it absorbs moisture from the air. It can also undergo oxidation when exposed to air. Therefore, storage in airtight containers is crucial.

Q4: What are the common applications of sodium sulfide nonahydrate in organic synthesis?

A4: Sodium sulfide nonahydrate is frequently used in organic synthesis for:* Introduction of sulfur atoms: It serves as a sulfur source in the synthesis of thiols, sulfides, and other sulfur-containing compounds. [, , , , , ]* Cyclization reactions: It plays a crucial role in the formation of heterocyclic rings, such as thiopyrans and thiochromenes. [, , , , ]* Deprotection reactions: It can cleave certain protecting groups, such as dithioacetals. []

Q5: How does sodium sulfide nonahydrate participate in the synthesis of thioflavones?

A5: Sodium sulfide nonahydrate acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated ketone intermediate. This addition is followed by cyclization and demethylation to yield the desired thioflavone. []

Q6: Can sodium sulfide nonahydrate be used in nanoparticle synthesis?

A6: Yes, sodium sulfide nonahydrate serves as a sulfur source in the synthesis of metal sulfide nanoparticles, such as silver sulfide nanoparticles. [, ]

Q7: What are some notable applications of sodium sulfide nonahydrate outside organic synthesis?

A7: Sodium sulfide nonahydrate finds applications in various fields, including:* Stabilization/solidification of elemental mercury: It converts toxic elemental mercury into less harmful mercuric sulfide. [] * Surface passivation: It improves the electrical properties of semiconductor materials like GaSb. []* Heavy metal removal: It aids in removing heavy metals from wastewater and contaminated materials. [, ]

Q8: How does sodium sulfide nonahydrate contribute to the safe disposal of elemental mercury?

A8: Sodium sulfide nonahydrate reacts with elemental mercury to form mercuric sulfide (HgS), which is significantly less toxic and exhibits lower leaching rates. This conversion makes the disposal of mercury safer. []

Q9: What analytical techniques are used to study the interactions of sodium sulfide nonahydrate with other materials?

A9: Researchers utilize various analytical methods, including:* XPS (X-ray photoelectron spectroscopy): Examines the elemental composition and chemical states of surfaces treated with sodium sulfide nonahydrate. []* AFM (Atomic force microscopy): Provides high-resolution images of surface morphology, revealing changes induced by sodium sulfide nonahydrate. []

Q10: Are there any computational studies on the reactions involving sodium sulfide nonahydrate?

A10: While the provided research excerpts do not explicitly mention computational studies, such approaches could offer valuable insights into reaction mechanisms, transition states, and factors influencing reactivity.

Q11: What safety precautions should be taken when handling sodium sulfide nonahydrate?

A11: Sodium sulfide nonahydrate releases toxic hydrogen sulfide gas upon contact with acids. Therefore, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment.

Q12: What are the environmental concerns associated with sodium sulfide nonahydrate?

A12: Release of sodium sulfide nonahydrate into the environment can be harmful to aquatic life. Proper waste management and recycling strategies are crucial to minimize its environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

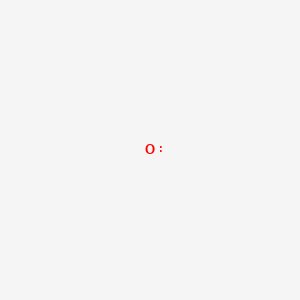

![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)